N-(4-methylphenyl)-6-oxo-1-[2-(piperidin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide
Description
N-(4-Methylphenyl)-6-oxo-1-[2-(piperidin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a carboxamide group at the 3-position, a 4-methylphenyl substituent on the amide nitrogen, and a piperidine-containing ethyl chain at the 1-position of the pyridazine ring.
Properties
IUPAC Name |
N-(4-methylphenyl)-6-oxo-1-(2-piperidin-1-ylethyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15-5-7-16(8-6-15)20-19(25)17-9-10-18(24)23(21-17)14-13-22-11-3-2-4-12-22/h5-10H,2-4,11-14H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZLVOJOWMTDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CCN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
In contrast, the analog from has a phenylcarbamoyl ethyl group, introducing aromaticity and hydrogen-bonding capacity . The compound in replaces the 4-methylphenyl group with a phenyl ring at the 1-position and introduces a hydroxy group at the 4-position, which may alter redox properties or metabolic stability .
Molecular Weight and Complexity: The target compound (340.43 g/mol) and the phenylcarbamoyl analog (391.43 g/mol) are significantly larger than the hydroxy/methoxyimino derivative (288.26 g/mol), suggesting differences in bioavailability or membrane permeability.
Functional Group Impact: The methoxyimino group in ’s compound introduces a tautomeric system, which could influence electronic distribution across the pyridazine ring and affect reactivity or binding modes .
Research Findings and Implications
While direct pharmacological or biochemical data for the target compound are unavailable, structural comparisons highlight critical trends:
- Piperidine vs. Aromatic Substituents : Piperidine-containing derivatives (e.g., the target compound) may exhibit improved blood-brain barrier penetration compared to purely aromatic analogs, as seen in CNS-targeting drugs.
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